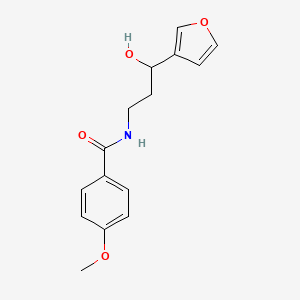

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

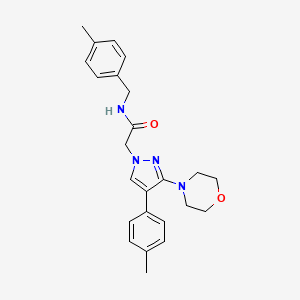

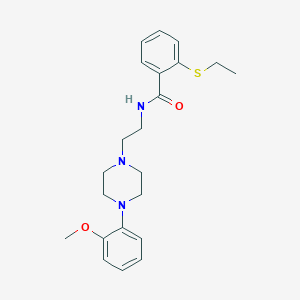

“N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a methoxy group (-OCH3) and a benzamide moiety, which consists of a benzene ring attached to an amide group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The furan ring introduces aromaticity into the molecule, and the presence of the amide group could lead to the formation of hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic furan ring could affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide and its derivatives have been explored for their potential in cancer treatment, particularly due to their anticancer and antiangiogenic properties. A notable study by Romagnoli et al. (2015) designed and synthesized a series of compounds with structural similarities, demonstrating significant antiproliferative activity against cancer cells. The most promising compound from this series inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and showed potent vascular disrupting properties derived from the effect on vascular endothelial cells, both in vitro and in vivo. This highlights the compound's potential in disrupting tumor vasculature and inhibiting tumor growth (Romagnoli et al., 2015).

Antibacterial Properties

Another aspect of scientific research on this compound is its potential antibacterial properties. Haydon et al. (2010) explored analogues of 3-Methoxybenzamide, a weak inhibitor of the essential bacterial cell division protein FtsZ, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This suggests that derivatives of N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide could be effective in combating bacterial infections, particularly those resistant to traditional antibiotics (Haydon et al., 2010).

Chemical Synthesis and Reactivity

In the realm of chemical synthesis, Xu et al. (2018) demonstrated chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides through Rh(III)-catalyzed C-H activation. This showcases the versatility of N-methoxybenzamide derivatives in facilitating diverse chemical transformations, enabling the synthesis of complex molecules for various applications (Xu et al., 2018).

Inhibitors of Bacterial Cell Division

Ohashi et al. (1999) identified that 3-Methoxybenzamide derivatives inhibit cell division in Bacillus subtilis, leading to filamentation and eventually cell lysis. This highlights the compound's role in interfering with bacterial cell division, offering insights into new antimicrobial strategies (Ohashi et al., 1999).

Mecanismo De Acción

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, and calcium channel blockers .

Mode of Action

Furan derivatives are known to interact with their targets, leading to potential therapeutic effects . The specific interactions and resulting changes would depend on the particular target involved.

Biochemical Pathways

Furan derivatives can influence various biochemical pathways depending on their specific targets . The downstream effects would be contingent on the particular pathway and target involved.

Pharmacokinetics

Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

The action of furan derivatives can be influenced by various factors, including the chemical environment and conditions under which the compound is synthesized and used .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-13-4-2-11(3-5-13)15(18)16-8-6-14(17)12-7-9-20-10-12/h2-5,7,9-10,14,17H,6,8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQBRZGGFDUDCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dichlorophenyl)-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2379635.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)

![2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione](/img/structure/B2379653.png)

![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride](/img/no-structure.png)